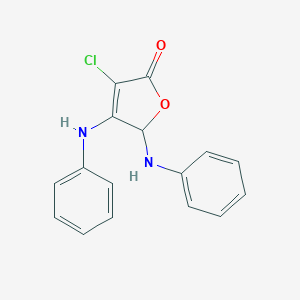
4,5-dianilino-3-chloro-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dianilino-3-chloro-2(5H)-furanone, also known as DCB, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
4,5-dianilino-3-chloro-2(5H)-furanone inhibits quorum sensing by binding to the LuxR-type transcriptional regulator protein, which is responsible for the production of virulence factors. By binding to this protein, 4,5-dianilino-3-chloro-2(5H)-furanone prevents it from binding to its target DNA, thereby inhibiting the production of virulence factors.
Biochemical and Physiological Effects:
4,5-dianilino-3-chloro-2(5H)-furanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of virulence factors in various bacteria, making it a potential therapeutic agent for bacterial infections. 4,5-dianilino-3-chloro-2(5H)-furanone has also been shown to inhibit biofilm formation, which is a major contributor to bacterial persistence and antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4,5-dianilino-3-chloro-2(5H)-furanone in lab experiments is its potency as an inhibitor of quorum sensing. It has been shown to be effective at low concentrations, making it a cost-effective tool for studying quorum sensing in bacteria. However, one of the limitations of using 4,5-dianilino-3-chloro-2(5H)-furanone is its potential toxicity to mammalian cells. Care should be taken when handling 4,5-dianilino-3-chloro-2(5H)-furanone to avoid exposure to skin and eyes.
Orientations Futures
There are several future directions for the use of 4,5-dianilino-3-chloro-2(5H)-furanone in scientific research. One of the areas of interest is the development of 4,5-dianilino-3-chloro-2(5H)-furanone analogs with improved potency and selectivity for quorum sensing inhibition. Another area of interest is the use of 4,5-dianilino-3-chloro-2(5H)-furanone in combination with other antibiotics to enhance their efficacy against bacterial infections. Additionally, 4,5-dianilino-3-chloro-2(5H)-furanone could be used as a tool to study the role of quorum sensing in bacterial pathogenesis and host-microbe interactions.
Conclusion:
In conclusion, 4,5-dianilino-3-chloro-2(5H)-furanone, or 4,5-dianilino-3-chloro-2(5H)-furanone, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of quorum sensing, a process by which bacteria communicate with each other. 4,5-dianilino-3-chloro-2(5H)-furanone has been shown to have a wide range of biochemical and physiological effects and has potential as a therapeutic agent for bacterial infections. Further research is needed to fully understand the potential of 4,5-dianilino-3-chloro-2(5H)-furanone in scientific research and clinical applications.
Méthodes De Synthèse
4,5-dianilino-3-chloro-2(5H)-furanone can be synthesized using various methods, but the most common method is the reaction of 4,5-diaminofuran-2(5H)-one with 3-chloro-2-nitrobenzenesulfonic acid. The reaction is carried out in the presence of a catalyst such as sodium acetate and acetic acid. The product obtained is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4,5-dianilino-3-chloro-2(5H)-furanone has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of quorum sensing, a process by which bacteria communicate with each other. 4,5-dianilino-3-chloro-2(5H)-furanone has been shown to inhibit the production of virulence factors in various bacteria, making it a potential therapeutic agent for bacterial infections. 4,5-dianilino-3-chloro-2(5H)-furanone has also been used as a tool to study the role of quorum sensing in bacterial biofilm formation.
Propriétés
Nom du produit |
4,5-dianilino-3-chloro-2(5H)-furanone |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
2,3-dianilino-4-chloro-2H-furan-5-one |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)15(21-16(13)20)19-12-9-5-2-6-10-12/h1-10,15,18-19H |
Clé InChI |
QJMYJHRBDWKDEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B258945.png)
![3-(2-furyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B258946.png)


![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)